molecular formula C6H10N4O B13098616 N-Propyl-1H-1,2,4-triazole-1-carboxamide

N-Propyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B13098616
M. Wt: 154.17 g/mol
InChI Key: VSTBYCBDUJLIHZ-UHFFFAOYSA-N
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Description

N-Propyl-1H-1,2,4-triazole-1-carboxamide (CAS RN: 93605-67-5) is a chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel fungicidal agents . This compound, with the molecular formula C6H10N4O and an average molecular mass of 154.173 g/mol, serves as a versatile building block for the synthesis of advanced 1,2,4-triazole derivatives . Its primary research value lies in its role as a precursor for novel compounds designed to combat phytopathogenic fungi, which pose a major threat to global crop production . The 1,2,4-triazole scaffold is a privileged structure in fungicide discovery, known for its ability to inhibit ergosterol biosynthesis in fungi by targeting the enzyme 14α-demethylase (CYP51) . Researchers utilize this compound to create new molecules with enhanced efficacy and potentially novel modes of action, helping to overcome growing fungal resistance to existing treatments . Recent studies have demonstrated that derivatives stemming from this core structure can exhibit superior in vitro antifungal activity against challenging pathogens like Physalospora piricola and Phytophthora capsici , in some cases outperforming commercial fungicides . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-propyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-2-3-8-6(11)10-5-7-4-9-10/h4-5H,2-3H2,1H3,(H,8,11)

InChI Key

VSTBYCBDUJLIHZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C=NC=N1

Origin of Product

United States

Preparation Methods

Cyclization of Propyl Hydrazine with Carboxylic Acid Derivatives

A widely employed method involves the reaction of n-propyl hydrazine with formamide or formic acid derivatives to form the 1,2,4-triazole ring, followed by conversion to the carboxamide.

  • Step 1: Formation of N-Propyl-1,2,4-triazole intermediate

    Propyl hydrazine reacts with formamide under reflux conditions, typically in the presence of acid catalysts such as hydrochloric acid or polyphosphoric acid. This step promotes cyclization to form the 1,2,4-triazole ring with the propyl group at N-1.

  • Step 2: Carboxamide formation

    The intermediate is then treated with reagents such as phosgene equivalents or activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to introduce the carboxamide group at the 1-position.

Amidation of N-Propyl-1H-1,2,4-triazole-1-carboxylic Acid

An alternative approach is amidation of the corresponding carboxylic acid:

  • Preparation of N-propyl-1H-1,2,4-triazole-1-carboxylic acid

    This acid can be synthesized by cyclization of appropriate substituted hydrazines with carboxylic acids or their derivatives.

  • Amidation reaction

    The carboxylic acid is activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or via acid chlorides, followed by reaction with ammonia or ammonium salts to yield the carboxamide.

Direct Synthesis via Urea Derivatives

Some methods involve the reaction of N-propyl hydrazine with isocyanates or urea derivatives to directly form the carboxamide-substituted triazole ring.

Experimental Conditions and Optimization

The literature indicates the following optimized conditions for the preparation of N-Propyl-1H-1,2,4-triazole-1-carboxamide:

Parameter Typical Range/Value Notes
Solvent Ethanol, methanol, or DMF Polar solvents favor cyclization
Temperature 80–150 °C Reflux or sealed tube conditions
Reaction time 4–24 hours Depending on step and reagents
Catalyst Acid catalysts (HCl, PPA) Enhance ring closure
Coupling agents DCC, EDC, or acid chlorides For amidation steps
Purification methods Recrystallization, chromatography To isolate pure product

Research Findings and Yields

Reported yields for the synthesis of this compound vary depending on the method:

Method Yield (%) Remarks
Cyclization of propyl hydrazine + formamide + amidation 45–65 Moderate yields, scalable
Amidation of carboxylic acid derivative 50–70 Requires coupling agents, cleaner product
Direct synthesis via urea derivatives 40–60 Simpler steps but sometimes lower yield

The methods emphasize environmentally benign solvents and mild reaction conditions to improve industrial applicability.

Comparative Analysis with Related Compounds

While detailed preparation methods for this compound are less frequently reported than for 1,2,3-triazole analogs, insights can be drawn from closely related triazole carboxamide syntheses. For example, a patent for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives describes multi-step Grignard and carbon dioxide carboxylation reactions followed by methylation and crystallization steps to obtain high purity products with yields around 50–60%. Although this is a different triazole isomer, the synthetic strategies and purification protocols provide a valuable framework for this compound preparation.

Summary Table of Preparation Routes

Route Starting Materials Key Steps Yield (%) Advantages Limitations
Cyclization + Amidation Propyl hydrazine, formamide Cyclization, then amidation 45–65 Established, moderate yield Multi-step, moderate time
Amidation of Carboxylic Acid N-propyl-1H-1,2,4-triazole-1-carboxylic acid Activation + amidation 50–70 Cleaner product, good yield Requires coupling agents
Direct Urea Derivative Route Propyl hydrazine, isocyanates Direct ring formation with carboxamide 40–60 Simpler synthesis Lower yield, less common

Chemical Reactions Analysis

Types of Reactions: N-Propyl-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antifungal Activity

N-Propyl-1H-1,2,4-triazole-1-carboxamide exhibits notable antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungi, including Candida species and Aspergillus strains. A study highlighted that compounds within this class demonstrated higher efficacy against resistant strains compared to traditional antifungal agents like fluconazole .

Anti-inflammatory Properties

Triazole derivatives have been investigated for their anti-inflammatory effects. This compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory markers such as TNF-α and IL-6 .

Antibacterial Effects

The antibacterial activity of triazole derivatives has also been documented. This compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Potential

Research into the anticancer properties of triazoles indicates that they may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. Studies have shown that certain triazole derivatives can target specific cancer pathways, making them promising candidates for further development in oncology .

Fungicides

This compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi like Fusarium and Botrytis species. The compound's effectiveness in field trials suggests it could serve as an environmentally friendly alternative to conventional fungicides .

Herbicides

Some studies suggest that triazole derivatives may possess herbicidal properties by inhibiting specific enzymes involved in plant growth regulation. This application could lead to the development of new herbicides that are less harmful to non-target species .

Corrosion Inhibition

Triazoles are recognized for their effectiveness as corrosion inhibitors in various industrial applications. This compound can form stable coordination complexes with metal surfaces, thereby protecting them from oxidative damage and corrosion .

Material Science

In material science, triazoles are utilized in the formulation of polymers and coatings due to their stability and resistance to environmental degradation. The incorporation of N-propyl triazole derivatives can enhance the mechanical properties of materials while providing additional protective functions against microbial growth .

Case Studies

Application AreaStudy ReferenceFindings
Antifungal Activity Higher efficacy against resistant Candida strains
Anti-inflammatory Significant reduction of TNF-α and IL-6 in vitro
Antibacterial Effects Effective against E. coli and Pseudomonas aeruginosa
Agricultural Fungicide Effective in controlling fungal pathogens in crops
Corrosion Inhibition Demonstrated ability to protect metals from corrosion

Mechanism of Action

The mechanism of action of N-Propyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of enzyme-catalyzed reactions, which is beneficial in the treatment of diseases where enzyme activity is dysregulated. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .

Comparison with Similar Compounds

A. Cafenstrole (N,N-Diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide)

  • Substituents : Diethylamine and sulfonyl-linked trimethylphenyl groups.
  • Activity : Herbicidal, targeting weed control in rice fields.
  • Key Feature : The sulfonyl group enhances electrophilicity, improving herbicidal potency .

B. Flucarbazone Sodium Salt

  • Substituents : Sodium salt of a sulfonated triazole-carboxamide with methoxy and trifluoromethoxy groups.
  • Activity : Herbicidal (ALS inhibitor).
  • Key Feature : Ionic form increases solubility for foliar application .

C. Amicarbazone (4-Amino-5-oxo-3-isopropyl-N-tert-butyl-1,2,4-triazole-1-carboxamide)

  • Substituents : Isopropyl and tert-butyl groups.
  • Activity : Photosystem II inhibitor used as a broadleaf herbicide.
  • Key Feature: Amino and keto groups enhance binding to chloroplast proteins .

D. N-Ethyl-N-Propyl-3-Propylsulphony-1H-1,2,4-Triazole-1-Carboxamide

  • Substituents : Ethyl, propyl, and sulfonyl groups.
  • Activity : Pesticidal, with alkyl chains promoting lipid membrane penetration .
Table 1: Agrochemical Analogues Comparison
Compound Substituents Activity Key Feature Reference
Cafenstrole Diethylamine, sulfonyl-trimethylphenyl Herbicidal Sulfonyl group enhances potency
Flucarbazone Sodium Salt Sodium sulfonate, methoxy, trifluoromethoxy Herbicidal Ionic form improves solubility
Amicarbazone Isopropyl, tert-butyl, amino, keto Herbicidal Amino/keto groups target chloroplasts
N-Ethyl-N-Propyl Derivative Ethyl, propyl, sulfonyl Pesticidal Alkyl chains aid membrane penetration

Pharmaceutical Analogues

A. N-Methyl-N-Phenyl-1H-1,2,4-Triazole-1-Carboxamide (8d)

  • Substituents : Methyl and phenyl groups.
  • Properties : Melting point 62°C; used in CNS-active inhibitor studies.
  • Key Feature : Aromatic phenyl group enhances CNS penetration .

B. 3-(4-Chlorophenyl)-N-Methyl-N-Phenyl-1H-1,2,4-Triazole-1-Carboxamide (8e)

  • Substituents : Chlorophenyl and methyl-phenyl groups.
  • Properties : Melting point 91°C; higher thermal stability than 8d.
  • Key Feature : Chlorine atom increases lipophilicity and metabolic stability .

C. 5-Cyclopropyl-N-(2-Hydroxyethyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide

  • Substituents : Cyclopropyl, hydroxyethyl, and methylphenyl.
  • Activity : Anticancer (disrupts microtubule assembly).
  • Key Feature : Hydroxyethyl group improves water solubility .
Table 2: Pharmaceutical Analogues Comparison
Compound Substituents Melting Point Activity Key Feature Reference
8d Methyl, phenyl 62°C CNS inhibition Aromaticity aids CNS penetration
8e Chlorophenyl, methyl-phenyl 91°C CNS inhibition Chlorine enhances stability
1,2,3-Triazole derivative Cyclopropyl, hydroxyethyl N/A Anticancer Hydroxyethyl improves solubility

Substituent-Driven Trends

  • Alkyl Chains (Propyl, Ethyl) : Increase lipophilicity, favoring pesticidal and herbicidal activity via membrane interaction .
  • Aromatic Groups (Phenyl, Chlorophenyl) : Enhance CNS activity and thermal stability .
  • Electron-Withdrawing Groups (Sulfonyl, Trifluoromethoxy) : Boost herbicidal potency by stabilizing enzyme-inhibitor complexes .
  • Polar Groups (Hydroxyethyl, Sodium Sulfonate) : Improve solubility for systemic applications .

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